2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a bicyclic pyrano[3,2-c]pyridine core with key substituents:
- 6-(2-Dimethylaminoethyl): A polar group that may improve solubility and modulate interactions with biological targets.
- 7-Methyl: Adds steric bulk and influences conformational stability.
Molecular Formula: C₂₀H₂₁FN₄O₂ Average Mass: 368.412 g/mol Monoisotopic Mass: 368.164854 g/mol .
Properties
IUPAC Name |
2-amino-6-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12-10-16-18(20(26)25(12)9-8-24(2)3)17(15(11-22)19(23)27-16)13-4-6-14(21)7-5-13/h4-7,10,17H,8-9,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZFEDQMWDRDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 4 (Aryl Groups)
*Estimated based on substituents.
Key Observations :
Substituent Variations at Position 6 (Alkyl/Amino Groups)
Key Observations :
- Solubility: The dimethylaminoethyl group (target) likely improves aqueous solubility compared to benzyl (3w) or pyridinylmethyl (CID 3846891).
- Biological Interactions: Pyridinylmethyl (CID 3846891) may engage in π-π stacking, while dimethylaminoethyl (target) could participate in ionic interactions .
Core Structure Variations
Key Observations :
- Hydrogen Bonding : Pyrimidine-containing cores (3d) offer more hydrogen-bonding sites than pyridine (target).
- Conjugation: Extended conjugation in pyrano-pyran systems (6h) may influence UV/Vis absorption properties .
Q & A
Q. What established synthetic routes are reported for this compound?
The compound is typically synthesized via multi-component reactions under reflux conditions. A common method involves reacting substituted pyridinones with malononitrile in the presence of sodium ethoxide under solvent-free conditions, yielding 86%–95% purity . Alternative routes include using ionic liquid catalysts (e.g., [Et3NH][HSO4]) to optimize reaction efficiency and reduce byproducts . Characterization often includes monitoring reaction progress via TLC and isolating products via crystallization.
Q. Which spectroscopic techniques are essential for structural validation?
Critical techniques include:
- 1H/13C/19F NMR : To confirm substituent positions and fluorine integration .
- HRMS : For verifying molecular weight and fragmentation patterns (e.g., calculated vs. observed m/z values) .
- IR spectroscopy : To identify functional groups like nitriles (C≡N stretch at ~2180 cm⁻¹) and carbonyls (C=O at ~1665 cm⁻¹) .
- X-ray crystallography : For resolving tautomeric forms and stereochemistry, supported by CCDC data .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield?
Use Design of Experiments (DoE) to evaluate variables like catalyst concentration, temperature, and solvent polarity. For example:
- Catalyst screening : Sodium ethoxide vs. ionic liquids ([Et3NH][HSO4]) can influence reaction rates and regioselectivity .
- Solvent-free vs. ethanol reflux : Solvent-free conditions reduce purification steps but may require longer reaction times (5–20 hours) .
- Temperature gradients : Higher temperatures (80–100°C) accelerate cyclization but risk decomposition . Tabulate results using response surface methodology to identify optimal parameters .
Q. How to resolve contradictions in spectral data interpretation?
Discrepancies in NMR signals (e.g., tautomerism in pyranopyridine systems) can be addressed via:
- Variable-temperature NMR : To observe dynamic equilibria between tautomers .
- Comparative analysis : Cross-reference with analogous compounds (e.g., 7-amino-1,3-dimethyl derivatives) to assign ambiguous peaks .
- DFT calculations : Predict chemical shifts and validate against experimental data .
Q. What strategies are used to evaluate biological activity?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing protocols for pyridine derivatives .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess impact on potency .
- Molecular docking : Screen against targets like EGFR or tubulin using software (AutoDock Vina) to predict binding affinity .
Q. How to validate crystal structures and address polymorphism?
- X-ray diffraction : Refine data using SHELXL and validate via R-factor metrics (<0.05). Cross-check with CCDC entries (e.g., CCDC-971311) .
- Thermal analysis (DSC/TGA) : Identify polymorphic transitions by monitoring melting points and decomposition profiles .
Q. How to design multi-component syntheses for derivatives?
Combine malononitrile, aryl aldehydes, and ammonium acetate in ethanol under reflux to generate analogs. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
